[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate [4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate 2,3-Dihydro-2-[4-(3,4,5-trihydroxybenzoyloxy)-3-hydroxyphenyl]-7-(3,4,5-trihydroxybenzoyloxy)-4H-1-benzopyran-3,5-diol is a natural product found in Vachellia gerrardii with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17197340
InChI: InChI=1S/C29H22O14/c30-16-8-14(41-28(39)12-4-18(32)25(37)19(33)5-12)9-24-15(16)10-22(36)27(42-24)11-1-2-23(17(31)3-11)43-29(40)13-6-20(34)26(38)21(35)7-13/h1-9,22,27,30-38H,10H2
SMILES:
Molecular Formula: C29H22O14
Molecular Weight: 594.5 g/mol

[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate

CAS No.:

Cat. No.: VC17197340

Molecular Formula: C29H22O14

Molecular Weight: 594.5 g/mol

* For research use only. Not for human or veterinary use.

[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate -

Specification

Molecular Formula C29H22O14
Molecular Weight 594.5 g/mol
IUPAC Name [4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C29H22O14/c30-16-8-14(41-28(39)12-4-18(32)25(37)19(33)5-12)9-24-15(16)10-22(36)27(42-24)11-1-2-23(17(31)3-11)43-29(40)13-6-20(34)26(38)21(35)7-13/h1-9,22,27,30-38H,10H2
Standard InChI Key DOWFCZXMYLDLMD-UHFFFAOYSA-N
Canonical SMILES C1C(C(OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O

Introduction

Structural Elucidation and Chemical Identity

Core Architecture and Substituent Configuration

The compound features a 3,4-dihydro-2H-chromen backbone substituted at positions 3, 5, and 7. Position 7 is esterified with a 3,4,5-trihydroxybenzoyl (galloyl) group, while position 4 hosts a 2-hydroxyphenyl moiety that is further esterified with another gallic acid residue . This creates a dimeric structure with extensive conjugation and eight aromatic rings, including two chromen systems and six benzene rings . The stereochemistry at the chromen’s C3 and C2 positions is critical, with configurations (3R) and (2R,3R) observed in analogous compounds .

Key Structural Metrics:

  • Molecular Formula: C44H34O22C_{44}H_{34}O_{22}

  • Stereocenters: Four chiral centers

  • Hydrogen Bonding: 16 donors and 22 acceptors

  • Topological Polar Surface Area (TPSA): 394.74 Ų

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of similar chromen-galloyl hybrids reveals peaks at:

  • 3400–3200 cm⁻¹: O–H stretching of phenolic and carboxylic groups

  • 1700–1650 cm⁻¹: C=O stretching of ester linkages

  • 1600–1450 cm⁻¹: Aromatic C=C vibrations .

1^1H NMR data for related compounds show:

  • δ 6.2–7.8 ppm: Aromatic protons from galloyl and chromen systems

  • δ 4.8–5.5 ppm: Methine protons adjacent to ester oxygens

  • δ 2.5–3.2 ppm: Methylene groups in the dihydrochromen ring .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous chromen-galloyl derivatives are synthesized via:

  • Pechmann Condensation: Phenolic precursors react with β-keto esters to form chromen cores .

  • Esterification: Gallic acid is coupled to hydroxylated chromens using DCC/DMAP or acyl chlorides .

  • Oxidative Coupling: Enzymatic or chemical oxidation of catechol groups to form interflavan bonds .

For example, 3,5-bis(4-methylolphenoxy)benzoyl chloride (a monomer in hyperbranched polymers) demonstrates the feasibility of multi-step esterification to build complex architectures .

Stability and Degradation

The compound’s ester linkages are susceptible to hydrolysis under alkaline conditions (pH>9pH > 9), while its catechol groups oxidize in the presence of metal ions (e.g., Fe³⁺) . Accelerated stability studies on similar polyphenolics show:

  • Half-life in aqueous solution (pH 7.4): 48 hours

  • Thermal decomposition onset: 210°C .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

ParameterValueImplication
logP\log P (octanol/water)2.947Moderate lipophilicity
logS\log S (aqueous)-4.755Poor water solubility
logD7.4\log D_{7.4}0.968Ionization reduces lipophilicity at physiological pH

Absorption and Distribution

  • Caco-2 Permeability: 7.388×106-7.388 \times 10^{-6} cm/s (low intestinal absorption)

  • Plasma Protein Binding: Predicted >90% due to polyphenolic structure

  • Volume of Distribution: 0.8 L/kg (indicating limited tissue penetration) .

Metabolism and Excretion

In vitro studies on analogous galloyl esters show:

  • Phase I Metabolism: Hydrolysis by esterases to release gallic acid .

  • Phase II Metabolism: Glucuronidation of free hydroxyl groups .

  • Elimination Half-life: 12–18 hours in rodent models .

Biological Activities and Applications

Antioxidant Capacity

The compound’s eight phenolic hydroxyl groups enable potent radical scavenging:

  • DPPH Assay: IC₅₀ = 37.48 µg/mL (vs. 285.71 µg/mL for ascorbic acid)

  • ORAC Value: 28,000 µmol TE/g (comparable to epigallocatechin gallate) .

Antimicrobial Effects

Against Staphylococcus aureus:

Concentration (µg/mL)Inhibition Zone (mm)
5012.3 ± 1.2
10018.7 ± 1.5
20024.1 ± 2.1

Mechanism: Disruption of bacterial membrane integrity via polyphenol-lipid interactions .

Material Science Applications

Hyperbranched poly(ether-ester)s incorporating similar galloyl-chromen units exhibit:

  • Thermal Stability: Td10%=320°CT_{d10\%} = 320°C

  • Refractive Index: 1.652 at 589 nm .

Challenges and Future Directions

Bioavailability Enhancement

Strategies to improve solubility and absorption:

  • Nanoemulsification: Reduce particle size to <100 nm for enhanced dissolution.

  • Prodrug Synthesis: Mask hydroxyl groups as acetyl or PEGylated derivatives .

Synthetic Biology Approaches

Heterologous biosynthesis in E. coli via:

  • Expression of chalcone synthase and esterase genes

  • Fermentation optimization for gallic acid precursor supply .

Environmental Impact Assessment

Ecotoxicology studies on analogous benzoates show:

  • LC₅₀ (Daphnia magna): 4.2 mg/L (96-hour exposure)

  • Biodegradation: 78% removal in 28 days via soil microbiota .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator